Nitrofurazona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Dermofural has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nitrofuran derivatives and their reactivity . In biology and medicine, dermofural is used for its antibacterial properties, particularly in treating skin infections and wounds . It has also been studied for its potential use in treating trypanosomiasis when administered orally . In the industry, dermofural is used in the formulation of topical ointments and creams for treating infections .

Mecanismo De Acción

Dermofural exerts its effects by inhibiting bacterial protein synthesis. It targets the small ribosomal subunit and binds at or near the P-decoding site, interfering with the ribosomal binding of fMet-tRNA during the formation of the 30S initiation complex . This inhibition prevents the translation initiation process, ultimately leading to the inhibition of bacterial growth . Dermofural displays a bias for the nature of the 3′-base of the codon, occurring efficiently only when the mRNA contains the canonical AUG initiation triplet or the rarely found AUA triplet .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Nitrofurazone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound Nitrofurazone is known to have good clinical and microbiological efficacy for UTIs caused by common uropathogens .

Cellular Effects

Nitrofurazone has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound Nitrofurazone, when present at high concentrations, can have a bactericidal effect .

Molecular Mechanism

The molecular mechanism of Nitrofurazone’s action is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound Nitrofurazone is mainly bacteriostatic, but can also have a bactericidal effect when present at high concentrations .

Temporal Effects in Laboratory Settings

Over time, the effects of Nitrofurazone can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. The compound Nitrofurazone’s pharmacokinetic values were obtained from studies using many variables, resulting in high interindividual variability in pharmacokinetic parameters .

Dosage Effects in Animal Models

The effects of Nitrofurazone vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The compound Nitrofurazone’s clinical efficacy was diminished if given for only 3 days .

Metabolic Pathways

Nitrofurazone is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels. The compound Nitrofurazone’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower UTI .

Transport and Distribution

Nitrofurazone is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. The compound Nitrofurazone’s pharmacokinetic properties are complex and involve many variables .

Subcellular Localization

The subcellular localization of Nitrofurazone and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The compound Nitrofurazone’s effects at the subcellular level are part of its complex pharmacokinetic and pharmacodynamic profile .

Métodos De Preparación

Dermofural is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 5-nitro-2-furaldehyde with semicarbazide . The reaction conditions typically include an acidic or neutral medium and controlled temperature to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .

Análisis De Reacciones Químicas

Dermofural undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dermofural can lead to the formation of nitrofurazone, while reduction can yield amino derivatives .

Comparación Con Compuestos Similares

Dermofural is unique compared to other similar compounds due to its specific mechanism of action and broad-spectrum antibacterial activity. Similar compounds include nitrofurazone, furazolidone, and nitrofurantoin . While these compounds also belong to the nitrofuran class and exhibit antibacterial properties, dermofural’s specific targeting of the small ribosomal subunit and its effectiveness against a wide range of bacteria make it distinct .

Propiedades

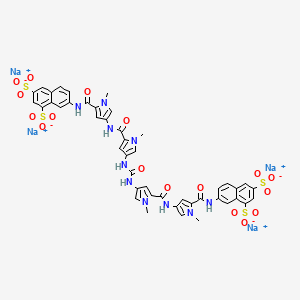

| { "Design of the Synthesis Pathway": "Nitrofurazone can be synthesized via a multistep pathway starting from 5-nitrofurfural.", "Starting Materials": [ "5-nitrofurfural", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sulfuric acid", "Acetic anhydride", "Ammonia", "Hydrogen peroxide", "Sodium bicarbonate" ], "Reaction": [ "Step 1: 5-nitrofurfural is reacted with ethanol and sodium hydroxide to form 5-nitro-2-furaldehyde ethylene acetal.", "Step 2: The ethylene acetal is then reacted with hydrochloric acid to form 5-nitro-2-furaldehyde.", "Step 3: The aldehyde is then condensed with urea in the presence of sulfuric acid to form 5-nitro-2-furoylurea.", "Step 4: The furoylurea is then treated with acetic anhydride to form 5-nitro-2-furoylacetamide.", "Step 5: The acetamide is then treated with ammonia to form 5-nitrofuroic acid.", "Step 6: The acid is then oxidized with hydrogen peroxide to form nitrofurazone.", "Step 7: The nitrofurazone is then purified with sodium bicarbonate to obtain the final product." ] } | |

Número CAS |

59-87-0 |

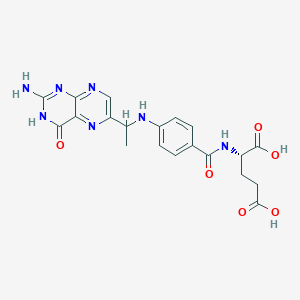

Fórmula molecular |

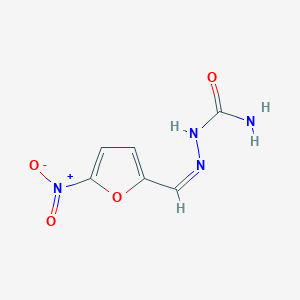

C6H6N4O4 |

Peso molecular |

198.14 g/mol |

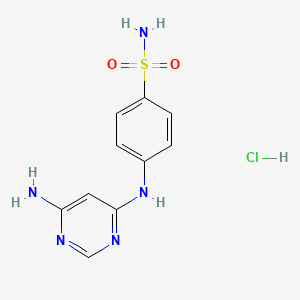

Nombre IUPAC |

[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3- |

Clave InChI |

IAIWVQXQOWNYOU-BAQGIRSFSA-N |

SMILES isomérico |

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

SMILES canónico |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

Apariencia |

Solid powder |

Punto de ebullición |

236-240 °C |

Color/Form |

PALE YELLOW NEEDLES LEMON-YELLOW CRYSTALLINE POWDER |

melting_point |

457 to 464 °F (decomposes) (NTP, 1992) 457-464 ° F |

Otros números CAS |

59-87-0 |

Descripción física |

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992) Dry Powder Odorless, lemon-yellow crystalline powder; [HSDB] Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

DARKENS ON PROLONGED EXPOSURE TO LIGHT SENSITIVE TO HEAT STABLE IN SOLID STATE WHEN PROTECTED FROM LIGHT Nitrofurazone darkens slowly on exposure to light; however, discoloration does not appreciably affect the potency of the drug. Light sensitivity is greatest with low concentrations of nitrofurazone in solution. The drug is stable in solutions with a pH of 4-9. Nitrofurazone may be autoclaved with little loss of antibacterial activity. Preparations of nitrofurazone should be stored and dispensed in tight, light resistant containers, avoiding exposure at all times to direct sunlight, strong fluorescent light, prolonged excessive heat, and/or alkaline materials. |

Solubilidad |

less than 1 mg/mL at 66 °F (NTP, 1992) 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER SOL IN ALKALINE SOLN |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Furacilin Furacillin Furacin Nitrofural Nitrofurazone Nitrofurazone, Calcium (2:1) Salt |

Presión de vapor |

0.00000431 [mmHg] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does nitrofurazone exert its antibacterial effects?

A1: Nitrofurazone requires reductive activation by bacterial enzymes like nitroreductases to exert its antibacterial activity. [] These enzymes convert nitrofurazone to electrophilic intermediates, primarily hydroxylamines, which are significantly more reactive than the parent compound. [] These reactive intermediates interact with bacterial DNA, causing strand breaks and other damage, ultimately leading to bacterial cell death. []

Q2: What is the chemical structure of nitrofurazone?

A2: Nitrofurazone is a nitrofuran derivative with the IUPAC name 5-nitro-2-furaldehyde semicarbazone. It can be represented by the following structural formula:

Q3: What is the molecular formula and weight of nitrofurazone?

A3: Its molecular formula is C6H6N4O4, and its molecular weight is 198.14 g/mol.

Q4: How does light exposure affect nitrofurazone solutions?

A4: Nitrofurazone solutions are sensitive to light. Prolonged exposure to strong light, especially direct sunlight and fluorescent light, can cause the solution to change color and decrease in potency. [] Therefore, storage in colored volumetric flasks is recommended. []

Q5: Does nitrofurazone itself possess any catalytic activity?

A5: While nitrofurazone itself isn't a catalyst, its activation by bacterial nitroreductases can be viewed as a form of biocatalysis. [] The bacterial enzymes catalyze the reduction of nitrofurazone, generating reactive intermediates that exert the antibacterial effects.

Q6: Have any computational studies been conducted on nitrofurazone?

A6: While the provided abstracts don't detail specific computational studies, they highlight the potential for such work. QSAR models could be developed to explore the relationship between the structure of nitrofurazone analogs and their antischistosomal activity, as suggested in one study. []

Q7: How does modifying the nitrofurazone structure affect its activity?

A7: Research indicates that the presence of the 5-nitro-2-furaldehyde moiety is crucial for the antischistosomal activity of nitrofurazone. [] Additionally, extending the conjugated double bond system within the molecule seems to enhance this activity. [] This suggests that modifications preserving these structural features while optimizing other properties could lead to more effective analogs.

Q8: What factors impact the stability of nitrofurazone solutions?

A8: The stability of nitrofurazone solutions is influenced by temperature, light, sterilization methods, and storage time. [] Excessive heat can degrade the compound, and exposure to light can cause potency reduction. [] Different sterilization methods, like hot sterilization versus circulating steam sterilization, can differently impact the solution's stability and content. []

Q9: Are there any specific safety concerns associated with handling nitrofurazone?

A9: While not explicitly covered in the provided abstracts, nitrofurazone's classification as a potential carcinogen necessitates careful handling. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols to minimize exposure risks.

Q10: How is nitrofurazone distributed in the body after administration?

A10: Studies using radiolabeled carbon-14 nitrofurazone in lactating cows demonstrate that the drug is systemically available after intramammary, intrauterine, or ocular application. [] This indicates that nitrofurazone can be absorbed and distributed to various tissues, including milk. []

Q11: Has nitrofurazone demonstrated efficacy in treating burn wounds?

A11: Several studies investigated nitrofurazone's efficacy in treating burn wounds. One clinical trial found that nitrofurazone 0.2% cream effectively alleviated pain and controlled microbial contamination in first and second-degree burns. [] Other studies exploring alternatives like Aloe vera gel suggest that while both can be effective, nitrofurazone might be associated with a higher risk of sensitivity reactions. [, ]

Q12: What mechanisms contribute to nitrofurazone resistance in bacteria?

A12: A primary mechanism of nitrofurazone resistance in bacteria, specifically E.coli, involves the loss of soluble nitroreductase activity. [] Mutations leading to decreased expression or complete absence of these enzymes hinder the reductive activation of nitrofurazone, limiting the formation of reactive intermediates responsible for its antibacterial effects. []

Q13: What are the main safety concerns regarding nitrofurazone use?

A13: Nitrofurazone is classified as a potential carcinogen based on evidence from animal studies. [] Long-term feeding studies in rats and mice revealed an association between nitrofurazone administration and increased incidences of various tumors. [] This carcinogenic potential has led to restrictions on its use in many countries, particularly in food-producing animals.

Q14: Have any targeted drug delivery systems been investigated for nitrofurazone?

A14: Research explored incorporating nitrofurazone into chitosan-based films for potential application as a wound dressing. [, ] Chitosan, a biocompatible and biodegradable polymer, offers a promising platform for controlled drug release. [, ] This approach aims to deliver nitrofurazone directly to the wound site, enhancing its local efficacy and potentially minimizing systemic side effects. [, ]

Q15: What are the challenges associated with using semicarbazide as a marker for nitrofurazone exposure?

A15: While semicarbazide has been used as a marker metabolite for nitrofurazone exposure, its reliability has been questioned. [] Studies demonstrate that semicarbazide can develop in powdered dairy products during storage, even in the absence of initial nitrofurazone contamination. [] This "innocent" formation of semicarbazide calls into question its validity as a specific marker, potentially leading to false-positive results. []

Q16: What analytical methods are used to quantify nitrofurazone in various matrices?

A16: Several analytical methods have been employed to quantify nitrofurazone, including:

- HPLC-DAD: High-performance liquid chromatography with a diode array detector was used to determine nitrofurazone residues in milk. []

- LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers a highly sensitive and specific method for detecting intact nitrofurazone in milk and milk powder. []

- ELISA: Enzyme-linked immunosorbent assays, utilizing specific antibodies, can be used to detect nitrofurazone metabolites in animal food. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide](/img/structure/B1678920.png)